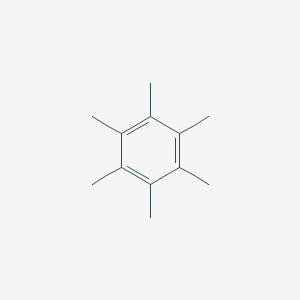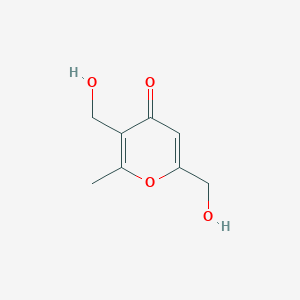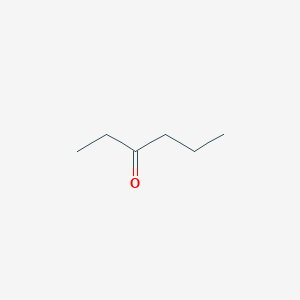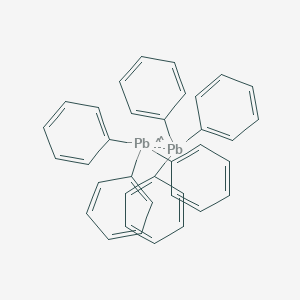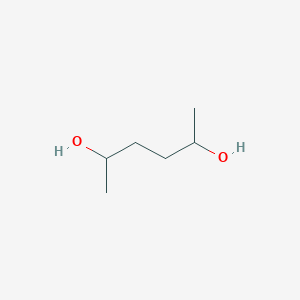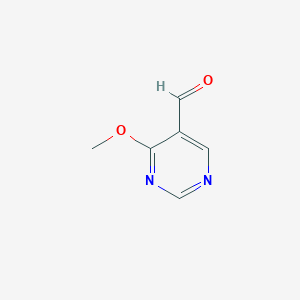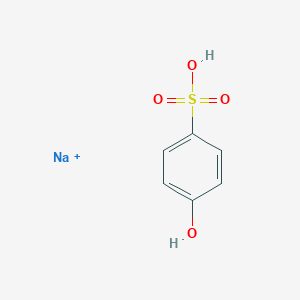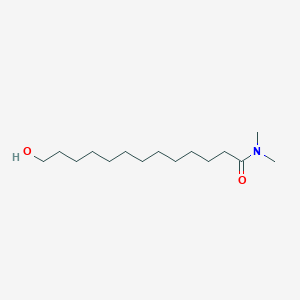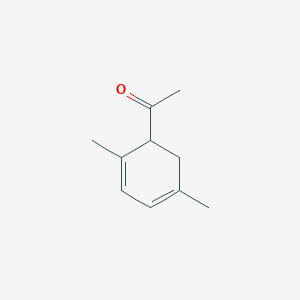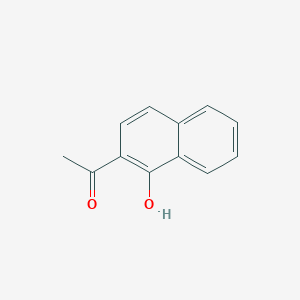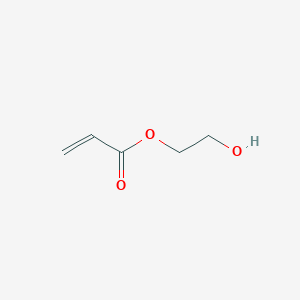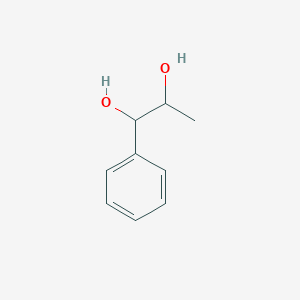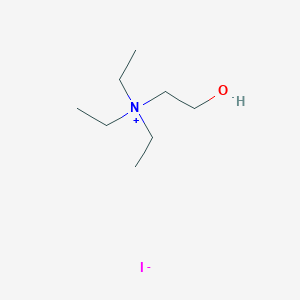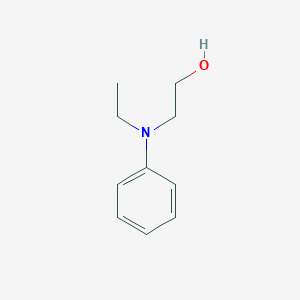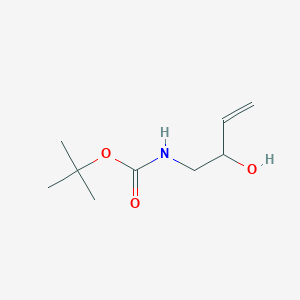
Tert-butyl 2-hydroxy-3-butenylcarbamate
Vue d'ensemble
Description
Tert-butyl 2-hydroxy-3-butenylcarbamate, also known as TBOHBC, is a chemical compound that has been widely studied in scientific research. It is a carbamate derivative that has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Tert-butyl 2-hydroxy-3-butenylcarbamate is not fully understood. However, it has been shown to modulate various signaling pathways, including the NF-κB and MAPK pathways. It has also been shown to inhibit the production of reactive oxygen species and to induce apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Tert-butyl 2-hydroxy-3-butenylcarbamate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to protect against oxidative stress by increasing the activity of antioxidant enzymes. Additionally, it has been shown to induce apoptosis in cancer cells by activating caspases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Tert-butyl 2-hydroxy-3-butenylcarbamate in lab experiments is its relatively low toxicity. It has been shown to have a high therapeutic index, meaning that it has a low toxicity level compared to its therapeutic efficacy. However, one limitation of using Tert-butyl 2-hydroxy-3-butenylcarbamate is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of Tert-butyl 2-hydroxy-3-butenylcarbamate. One direction is the further exploration of its anti-inflammatory and antioxidant properties. Another direction is the study of its potential neuroprotective effects. Additionally, there is potential for the development of Tert-butyl 2-hydroxy-3-butenylcarbamate as a therapeutic agent for the treatment of cancer. Further research is needed to fully understand the mechanism of action of Tert-butyl 2-hydroxy-3-butenylcarbamate and its potential therapeutic applications.
Applications De Recherche Scientifique
Tert-butyl 2-hydroxy-3-butenylcarbamate has been widely studied in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential use as a neuroprotective agent.
Propriétés
Numéro CAS |
134676-36-1 |
|---|---|
Nom du produit |
Tert-butyl 2-hydroxy-3-butenylcarbamate |
Formule moléculaire |
C9H17NO3 |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
tert-butyl N-(2-hydroxybut-3-enyl)carbamate |
InChI |
InChI=1S/C9H17NO3/c1-5-7(11)6-10-8(12)13-9(2,3)4/h5,7,11H,1,6H2,2-4H3,(H,10,12) |
Clé InChI |
FBTJXGHOIORLFL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC(C=C)O |
SMILES canonique |
CC(C)(C)OC(=O)NCC(C=C)O |
Synonymes |
Carbamic acid, (2-hydroxy-3-butenyl)-, 1,1-dimethylethyl ester (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

